molecular formula C8H6ClNO B15352132 5-Chlorobenzofuran-7-amine

5-Chlorobenzofuran-7-amine

Cat. No.: B15352132
M. Wt: 167.59 g/mol
InChI Key: KKUPVCAOHRAINR-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-7-amine is a benzofuran derivative characterized by a fused benzene and furan ring system, with a chlorine substituent at the 5-position and an amine group at the 7-position. The chlorine atom at position 5 introduces electron-withdrawing effects, which can influence reactivity and intermolecular interactions, while the amine group at position 7 offers a site for further functionalization or participation in hydrogen bonding.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1-benzofuran-7-amine

InChI

InChI=1S/C8H6ClNO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,10H2

InChI Key

KKUPVCAOHRAINR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-7-amine typically involves the following steps:

  • Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or by the decarboxylation of furfural.

  • Chlorination: The furan ring is chlorinated at the 5-position using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Amination: The chlorinated furan undergoes amination at the 7-position using ammonia or an amine source under high-temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 5-Chlorobenzofuran-7-amine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-7-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Common reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Substitution reactions often use nucleophiles such as sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation Products: Nitrobenzofuran derivatives.

  • Reduction Products: Amino derivatives of benzofuran.

  • Substitution Products: Various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

5-Chlorobenzofuran-7-amine has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chlorobenzofuran-7-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogens (Cl vs. Br)

  • 5-Chlorobenzofuran-7-amine vs. 7-Amino-5-bromo-2-arylbenzofuran (): Bromine, being larger and less electronegative than chlorine, may alter electronic distribution and steric bulk. Brominated benzofurans show moderate yields (73–77%) in Sonogashira reactions, suggesting that halogen size influences coupling efficiency. Chlorine’s stronger electron-withdrawing effect could enhance electrophilic substitution reactivity at the amine position.

Core Structure Differences: Benzofuran vs. Quinoline

  • 5-Chlorobenzofuran-7-amine vs. 7-Chloroquinolin-4-amine Derivatives (): Quinoline’s nitrogen atom confers basicity and distinct electronic properties compared to benzofuran’s oxygen. Adamantyl-substituted quinolines exhibit high melting points (160–227°C), attributed to rigid adamantyl groups enhancing crystallinity. Benzofurans, lacking such substituents, may have lower melting points but offer greater flexibility for functionalization.

Physicochemical Properties and Data

Compound Core Substituents Yield Melting Point (°C) Reference
5-Chlorobenzofuran-7-amine Benzofuran 5-Cl, 7-NH₂
7-Amino-5-bromo-2-arylbenzofuran Benzofuran 5-Br, 7-NH₂, 2-aryl 73–77%
N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine Quinoline 7-Cl, 4-NH-(adamantyl) 50–92% 160–227

Key Observations:

  • Halogen type (Cl/Br) affects synthetic yields and electronic properties.
  • Quinoline derivatives exhibit higher melting points due to bulky adamantyl groups.
  • Benzofurans offer modular synthesis routes for diverse functionalization.

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